molecular formula C18H27N3O2 B11808466 tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11808466
M. Wt: 317.4 g/mol
InChI Key: RDPCFKKATKVQLW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 2-[2-(cyclopropylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-12-5-4-8-15(21)14-7-6-11-19-16(14)20-13-9-10-13/h6-7,11,13,15H,4-5,8-10,12H2,1-3H3,(H,19,20)

InChI Key

RDPCFKKATKVQLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and the cyclopropylamino group. The final step involves the protection of the piperidine nitrogen with a tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-effectiveness and efficiency, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate Group

The Boc (tert-butoxycarbonyl) group serves as a transient protecting group for the piperidine nitrogen, enabling selective functionalization. Acidic cleavage yields the free piperidine amine, a precursor for further derivatization.

ReagentConditionsProductYieldSource
Trifluoroacetic acid (TFA)CH₂Cl₂, 0°C to RT, 2–4 hPiperidine amine hydrochloride salt85–92%
HCl (4M in dioxane)RT, 12 hPiperidine amine free base78%

Key Insight : TFA offers higher efficiency due to rapid protonation of the Boc group, while HCl requires longer reaction times but simplifies purification .

Nucleophilic Substitution at the Piperidine Ring

The deprotected piperidine nitrogen undergoes alkylation or acylation to introduce pharmacophores or solubility-enhancing groups.

Reaction TypeReagentProductYieldSource
AlkylationBenzyl bromide, K₂CO₃N-Benzylpiperidine derivative67%
AcylationAcetyl chloride, DMAPN-Acetylpiperidine derivative73%

Structural Influence : Steric hindrance from the pyridine and cyclopropane substituents reduces yields compared to simpler piperidine analogs .

Cyclization Reactions

The proximity of the pyridine and piperidine moieties facilitates intramolecular cyclization under catalytic conditions.

CatalystConditionsProductYieldSource
Pd(OAc)₂, XantphosToluene, 110°C, 24 hBicyclo[3.2.1]octane derivative41%
CuI, L-prolineDMF, 80°C, 12 hTetrahydroisoquinoline analog55%

Mechanistic Note : Cyclization often competes with intermolecular coupling, requiring precise stoichiometric control .

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to a piperidine, altering electronic properties and bioavailability.

CatalystConditionsProductYieldSource
Pd/C (10%)H₂ (1 atm), EtOH, RTHexahydro derivative88%
Raney NiH₂ (3 atm), NH₃, MeOHFully saturated piperidine92%

Application : Saturation enhances metabolic stability in drug candidates .

Reductive Amination

The primary amine generated post-Boc removal participates in reductive amination with aldehydes/ketones.

SubstrateReducing AgentProductYieldSource
4-ChlorobenzaldehydeNaBH₃CN, MeOHN-(4-Chlorobenzyl)piperidine63%
CyclohexanoneNaBH(OAc)₃, AcOHN-Cyclohexylpiperidine58%

Optimization : Acidic conditions (e.g., AcOH) improve imine formation kinetics .

Cross-Coupling Reactions

The pyridine ring participates in palladium-mediated couplings, enabling aryl/heteroaryl functionalization.

Reaction TypeCatalystProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-Arylpyridine derivative52%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated piperidine48%

Limitation : Electron-withdrawing cyclopropylamino groups reduce coupling efficiency .

Comparative Reactivity of Structural Analogs

Data from highlight how substituent positioning affects reactivity:

CompoundKey FeatureHydrogenation Rate (k, h⁻¹)
tert-Butyl 3-(pyridin-2-yl)piperidine-1-carboxylatePyridine at position 30.12
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateAminomethyl at position 40.08
Query CompoundPyridine at position 3, cyclopropane0.15

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Biological Activity : The compound is under investigation for its potential biological activities, particularly in enzyme inhibition and receptor binding studies. Its unique structural features may allow it to interact with specific biological targets, influencing pharmacological effects .
  • Mechanism of Action : The cyclopropylamino group is thought to facilitate binding to various receptors or enzymes, while the pyridine moiety can engage in π-π interactions or hydrogen bonding, enhancing binding affinity and specificity .

2. Chemical Synthesis

  • Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex molecules. Researchers utilize it to create derivatives that may have enhanced biological or chemical properties .
  • Specialty Chemicals Production : In industrial applications, this compound can be used to produce specialty chemicals and materials, leveraging its unique chemical properties.

Case Study 1: Enzyme Inhibition Studies

A study evaluated the inhibitory effects of tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate on specific enzymes involved in metabolic pathways. The results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in diseases where these enzymes are overactive.

Case Study 2: Receptor Binding Affinity

Research focused on the compound's interaction with neurotransmitter receptors showed promising results. Binding assays indicated a high affinity for certain receptors, which could lead to developments in neuropharmacology.

Mechanism of Action

The mechanism by which tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyclopropylamino group may interact with enzymes or receptors, altering their activity. The pyridine moiety can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Compound 1 : tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate (CAS 1334493-86-5)
  • Structure: Piperidine ring with a Boc group and a 1-aminoethyl substituent.
  • Molecular Weight : 256.36 g/mol (C₁₃H₂₄N₂O₂).
  • Key Differences: Replaces the pyridinyl-cyclopropylamino group with a simpler aminoethyl chain, reducing steric hindrance and polarity.
  • Applications : Used in peptide synthesis and as an intermediate for bioactive molecules .
Compound 2 : tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS 301221-57-8)
  • Structure: Piperidine with Boc protection, a 2-amino-1-hydroxyethyl group at position 3.
  • Molecular Weight : 286.35 g/mol (C₁₄H₂₆N₂O₄).
  • Key Differences: Hydroxyethyl and amino groups enhance hydrogen-bonding capacity, improving solubility in polar solvents.
  • Synthesis : Likely involves hydroxylation or epoxide ring-opening steps .
Compound 3 : tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0)
  • Structure: Aminoethyl substituent at position 3 of the piperidine ring.
  • Molecular Weight : 256.36 g/mol (C₁₃H₂₄N₂O₂).
  • Key Differences : Positional isomer of Compound 1; stereochemistry may influence receptor binding in drug discovery .

Pyridine-Modified Analogs

Compound 4 : tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
  • Structure : Incorporates a pyrazolo-pyrimidine-indazol hybrid substituent.
  • Molecular Formula : C₂₅H₃₁N₇O₄.
Compound 5 : tert-Butyl (S)-3-((4-(2-((4-amino-2-methylnaphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate
  • Structure : Features a naphthyloxy-pyridinyl-pyrimidine substituent.
  • Synthesis : Prepared via Buchwald-Hartwig coupling (), highlighting the use of Boc protection to stabilize intermediates during multi-step reactions .

Functional Group Impact on Properties

Compound Key Substituent Molecular Weight Polarity Potential Applications
Target Compound Pyridinyl-cyclopropylamino 317.4 Moderate Enzyme inhibition, CNS drugs
Compound 1 Aminoethyl 256.36 Low Peptide synthesis
Compound 2 Amino-hydroxyethyl 286.35 High Solubility-enhanced drug candidates
Compound 4 Pyrazolo-pyrimidine-indazol 493.56 Moderate Kinase inhibitors

Research Findings and Implications

  • Synthetic Challenges: The pyridinyl-cyclopropylamino group in the target compound introduces steric constraints, requiring optimized coupling conditions (e.g., Cs₂CO₃ in NMP at 120°C, as in ) .
  • Biological Relevance: Cyclopropyl groups are known to enhance metabolic stability in drug candidates by resisting oxidative degradation .
  • Safety Considerations : Analogs like Compound 1 exhibit skin/eye irritation hazards, suggesting similar handling precautions for the target compound (e.g., use of PPE and fume hoods) .

Biological Activity

tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring, a pyridine moiety, and a cyclopropylamino group, suggests potential biological activity that warrants detailed investigation.

The molecular formula for this compound is C18H27N3O2, with a molecular weight of 317.4 g/mol. The IUPAC name is tert-butyl 2-[2-(cyclopropylamino)pyridin-3-yl]piperidine-1-carboxylate. The structure includes functional groups that may interact with biological targets, influencing its pharmacological properties.

PropertyValue
Molecular FormulaC18H27N3O2
Molecular Weight317.4 g/mol
IUPAC Nametert-butyl 2-[2-(cyclopropylamino)pyridin-3-yl]piperidine-1-carboxylate
InChI KeyRDPCFKKATKVQLW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyclopropylamino group may facilitate binding to various receptors or enzymes, while the pyridine moiety can participate in π-π interactions or hydrogen bonding. This dual interaction mechanism enhances the compound's binding affinity and specificity, which is crucial for its biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
  • Receptor Binding : The compound has been evaluated for its ability to bind to various receptors, including those involved in neurotransmission and cell signaling pathways. This binding can lead to alterations in physiological responses.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Neurotransmitter Receptors : A study published in Journal of Medicinal Chemistry evaluated the compound's affinity for serotonin receptors, indicating promising results for potential antidepressant activity (Smith et al., 2023).
  • Enzyme Activity Modulation : Research conducted by Johnson et al. (2024) demonstrated that this compound effectively inhibits certain kinases implicated in cancer progression, suggesting its potential as an anti-cancer agent.

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique properties due to its specific functional groups.

Compound NameStructure FeaturesBiological Activity
tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylateLacks cyclopropyl groupLower receptor affinity
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylateDifferent position of cyclopropyl groupModerate enzyme inhibition
tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylateContains dimethylamino groupEnhanced anti-inflammatory effects

Q & A

Q. What are the optimized synthetic routes for preparing tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols. A common approach includes:

Formation of the pyridine-cyclopropylamine intermediate : Reacting cyclopropylamine with a halogenated pyridine derivative under Buchwald-Hartwig amination conditions (e.g., Pd catalysis, ligand, base).

Piperidine ring functionalization : Coupling the intermediate with a tert-butyl-protected piperidine carbamate via nucleophilic substitution or transition-metal-catalyzed cross-coupling.

Deprotection and purification : Acidic or basic cleavage of protective groups followed by column chromatography.

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Methodological Answer: Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H), piperidine ring protons (δ 1.5–3.0 ppm), and cyclopropylamine signals (δ 0.5–1.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₈H₂₈N₃O₂⁺ requires m/z 318.2175) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (e.g., 95:5 water/acetonitrile gradient) .

Data Interpretation Tip : Overlapping signals in NMR (e.g., piperidine and pyridine protons) may require 2D experiments (COSY, HSQC) .

Advanced Research Questions

Q. What strategies resolve low yields in the final coupling step due to steric hindrance from the tert-butyl group?

Methodological Answer :

  • Catalyst Optimization : Use bulky ligands (e.g., BrettPhos or RuPhos) to enhance Pd-catalyzed coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) reduces side reactions.

Case Study : A 20% yield increase was achieved using BrettPhos-Pd-G3 in THF at 100°C vs. traditional Pd(OAc)₂ .

Q. How do electronic effects of the cyclopropylamine group influence the compound’s reactivity in downstream modifications?

Methodological Answer : The cyclopropylamine’s electron-donating nature stabilizes adjacent pyridine nitrogen, enabling selective functionalization:

  • Electrophilic Aromatic Substitution : Nitration occurs at the pyridine C4 position (meta to cyclopropylamine) .
  • Reduction : Hydrogenation of the pyridine ring is hindered due to steric protection from the tert-butyl group .

Q. Experimental Validation :

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitro derivative (85% purity), confirmed by IR (NO₂ stretch at 1520 cm⁻¹) .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation for biological assays?

Methodological Answer :

  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for initial dissolution, followed by dilution in PBS .
  • Surfactant-Assisted Solubilization : Polysorbate-80 (0.1% w/v) enhances aqueous solubility by 3-fold .
  • Stability Testing : Monitor degradation via HPLC under assay conditions (e.g., 37°C, pH 7.4 for 24h) .

Q. Critical Data :

SolventSolubility (mg/mL)Stability (24h)
DMSO>50>95%
PBS<0.1N/A
PBS + 0.1% Tween-801.590%

Q. What mechanistic insights explain unexpected byproduct formation during Boc deprotection?

Methodological Answer : Common byproducts arise from:

  • Incomplete Deprotection : Residual tert-butyl groups due to insufficient TFA exposure (solve by extending reaction time to 4h) .
  • Piperidine Ring Oxidation : Trace peroxides in DCM generate N-oxide derivatives (mitigate by degassing solvents with N₂) .

Q. Analytical Workflow :

LC-MS : Identify byproducts (e.g., m/z +16 for N-oxide).

Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize TFA stoichiometry .

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